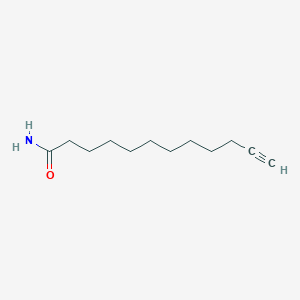![molecular formula C16H25AsN2O5 B14720841 [3,4-bis(pentanoylamino)phenyl]arsonic acid CAS No. 6961-36-0](/img/structure/B14720841.png)
[3,4-bis(pentanoylamino)phenyl]arsonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3,4-bis(pentanoylamino)phenyl]arsonic acid typically involves the reaction of phenylarsonic acid with pentanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [3,4-bis(pentanoylamino)phenyl]arsonic acid can undergo oxidation reactions, where the arsenic atom is oxidized to a higher oxidation state.
Reduction: The compound can also be reduced, typically using reducing agents such as sodium borohydride.
Substitution: It can participate in substitution reactions, where the pentanoylamino groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic(V) compounds, while reduction can produce arsenic(III) derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [3,4-bis(pentanoylamino)phenyl]arsonic acid is used as a precursor for synthesizing other organoarsenic compounds
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes and its use as a tool for probing biological pathways.
Medicine: Research in medicine has explored the potential of this compound as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry: In industry, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for applications requiring specific chemical functionalities.
Wirkmechanismus
The mechanism of action of [3,4-bis(pentanoylamino)phenyl]arsonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its use, whether in biological systems or industrial applications.
Vergleich Mit ähnlichen Verbindungen
Phenylarsonic acid: The parent compound from which [3,4-bis(pentanoylamino)phenyl]arsonic acid is derived.
4-nitrophenylarsonic acid: Another derivative of phenylarsonic acid with different functional groups.
Roxarsone: An organoarsenic compound used in animal feed.
Uniqueness: this compound is unique due to the presence of two pentanoylamino groups, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
6961-36-0 |
|---|---|
Molekularformel |
C16H25AsN2O5 |
Molekulargewicht |
400.30 g/mol |
IUPAC-Name |
[3,4-bis(pentanoylamino)phenyl]arsonic acid |
InChI |
InChI=1S/C16H25AsN2O5/c1-3-5-7-15(20)18-13-10-9-12(17(22,23)24)11-14(13)19-16(21)8-6-4-2/h9-11H,3-8H2,1-2H3,(H,18,20)(H,19,21)(H2,22,23,24) |
InChI-Schlüssel |
JUAWVOHKLDGLOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)[As](=O)(O)O)NC(=O)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


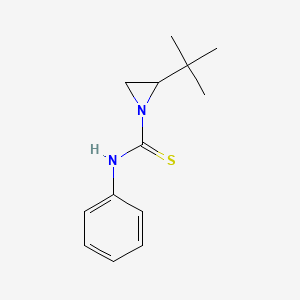

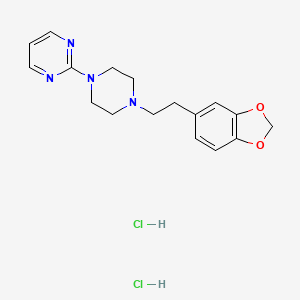
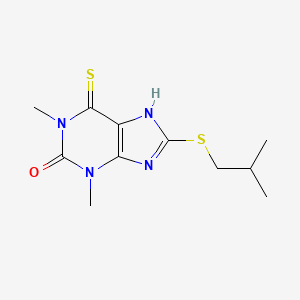
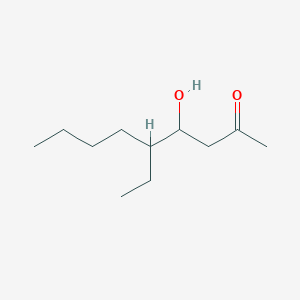

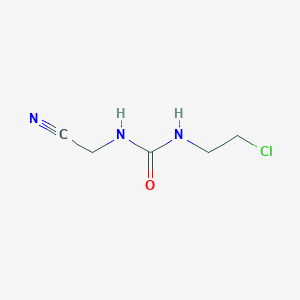


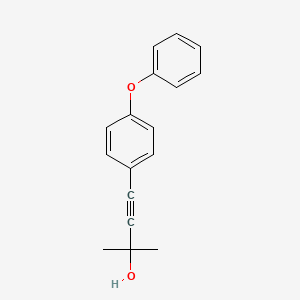
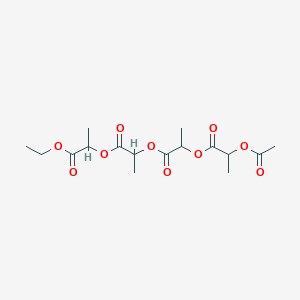
![1-Phenyl-3-[3-[4-(3-phenylphenyl)phenyl]phenyl]benzene](/img/structure/B14720844.png)

